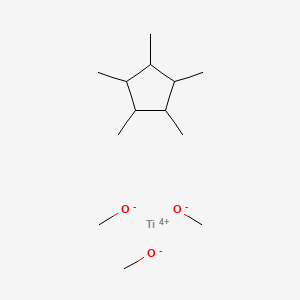
methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+): is a complex compound with the molecular formula C13H24O3Ti+The compound consists of a titanium center bonded to a pentamethylcyclopentadienyl ligand and methanolate ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) involves reactions with titanium tetrachloride (TiCl4) and specific organic ligands. For example, monocyclopentadienyltitanium complexes, including those with pentamethylcyclopentadienyl ligands, are synthesized through reactions involving TiCl4 and organic ligands.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves controlled laboratory conditions to ensure the correct formation of the titanium complex.
Analyse Chemischer Reaktionen
Types of Reactions: Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) undergoes various chemical reactions, including polymerization and hydrolysis. The specificity of these reactions is influenced by the ligands and the electronic and steric environment of the titanium center.
Common Reagents and Conditions: Common reagents used in these reactions include olefins and other substrates. The reactions are typically conducted under controlled conditions to ensure the desired reactivity and product formation.
Major Products Formed: The major products formed from these reactions depend on the specific substrates and reaction conditions. For example, polymerization reactions can lead to the formation of polymeric materials, while hydrolysis reactions may yield different products based on the hydrolyzing agents used.
Wissenschaftliche Forschungsanwendungen
Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) has several scientific research applications:
Synthesis of Metal-Organic Frameworks (MOFs): The compound can be utilized in the synthesis of MOFs due to its titanium center, which can act as a connecting node, while the organic components may serve as linkers.
Dye-Sensitized Solar Cells (DSSCs): The titanium component can be used as a photoanode material, improving the cell’s efficiency by enhancing electron transport.
Catalysis: The compound’s reactivity and catalytic activity make it useful in various catalytic processes, including polymerization and organic synthesis.
Wirkmechanismus
The mechanism by which methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) exerts its effects involves the coordination environment and structural details of the titanium center. The titanium center’s electronic and steric environment plays a crucial role in determining the compound’s reactivity and catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Trimethoxy(pentamethylcyclopentadienyl)titanium(IV): Similar in structure and reactivity.
Titanium tetrachloride (TiCl4): Used in the synthesis of various titanium complexes.
Cyclopentadienyltitanium complexes: Share similar ligand structures and reactivity patterns.
Uniqueness: Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) is unique due to its specific ligand structure, which influences its reactivity and catalytic properties. The pentamethylcyclopentadienyl ligand provides steric hindrance and electronic effects that differentiate it from other titanium complexes.
Eigenschaften
Molekularformel |
C13H29O3Ti+ |
|---|---|
Molekulargewicht |
281.23 g/mol |
IUPAC-Name |
methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) |
InChI |
InChI=1S/C10H20.3CH3O.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h6-10H,1-5H3;3*1H3;/q;3*-1;+4 |
InChI-Schlüssel |
AIGPDOUTOXACDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C1C)C)C)C.C[O-].C[O-].C[O-].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108031.png)
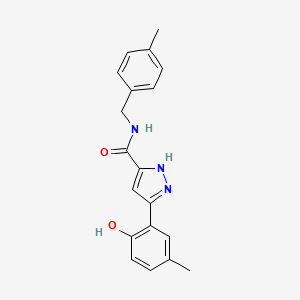
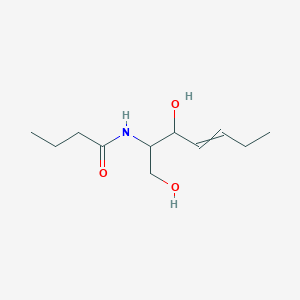
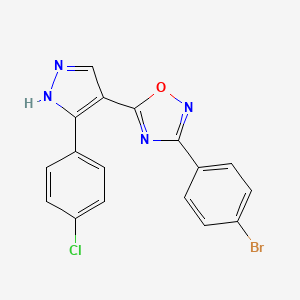
![6-Hexyl-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14108058.png)
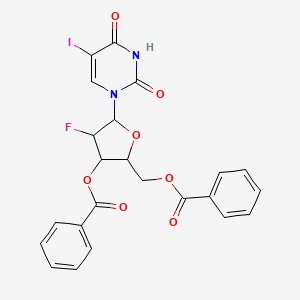
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14108063.png)
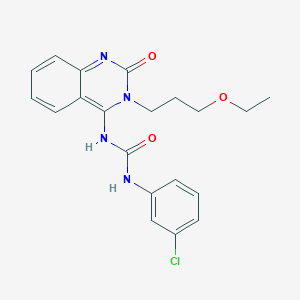
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14108069.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B14108081.png)
![N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B14108085.png)
![9-(4-bromo-2-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B14108086.png)
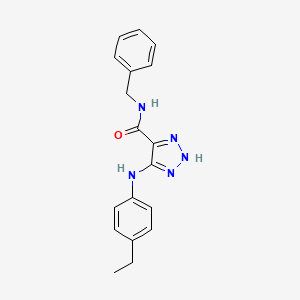
![9-(3,5-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108101.png)
